molecular formula C11H18Si B108486 [2-(Cyclohex-1-en-1-yl)ethynyl]trimethylsilane CAS No. 17988-44-2

[2-(Cyclohex-1-en-1-yl)ethynyl]trimethylsilane

Cat. No.: B108486
CAS No.: 17988-44-2
M. Wt: 178.35 g/mol
InChI Key: VDHSOMUGLNLVQN-UHFFFAOYSA-N
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Description

[2-(Cyclohex-1-en-1-yl)ethynyl]trimethylsilane is a useful research compound. Its molecular formula is C11H18Si and its molecular weight is 178.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

  • Oligomerization Processes

    • Vinyl- and ethynyl-trimethylsilanes, including compounds similar to [2-(Cyclohex-1-en-1-yl)ethynyl]trimethylsilane, have been studied for their oligomerization under various catalytic systems. These processes typically yield linear and branched dimeric and trimeric products, which are important in the synthesis of complex organic molecules (Yur'ev et al., 1979).
  • Grignard Syntheses

    • Trimethylsilyl groups are used to protect terminal ethynyl groups in Grignard syntheses. This method is particularly useful for synthesizing complex organic compounds, demonstrating the versatility of trimethylsilyl-protected ethynyl groups (Eaborn, Thompson, & Walton, 1967).
  • Stereochemical Studies

    • The stereochemistry of compounds like bis(trimethylsilyl)cyclohexenes has been examined through methods like nuclear magnetic resonance (NMR) and trifluoroacetolysis. These studies provide insights into the molecular structures and reactions of trimethylsilyl-substituted compounds (Wickham & Kitching, 1983).
  • Crystal Structure Analysis

    • The crystal structure of compounds related to this compound has been determined using X-ray diffraction techniques, providing valuable information on molecular geometry and bonding (Beineke & Martin, 1969).
  • Synthesis of Fluoro-Aromatic Rings

    • Ethynyltrimethylsilane derivatives are used in the synthesis of fluoro-aromatic rings, showcasing the compound's role in creating specialized chemical structures (Zhang, Wen, & Du, 1990).
  • Chiral Center Formation

    • Compounds like cyclohex-2-en-R*-1-ol, which are structurally related to this compound, have been shown to control the regiospecificity in chemical reactions, leading to the formation of chiral centers (Gassman & Gremban, 1984).
  • Catalysis in Organic Synthesis

    • Chiral (salen)TiCl2 complexes, involving trimethylsilyl groups, have been used in asymmetric additions to aldehydes, demonstrating the role of trimethylsilyl derivatives in catalysis and organic synthesis (Belokon’ et al., 1999).
  • Coupling Reactions in Organic Synthesis

    • Alkynylsilanes, like this compound, have been used in coupling reactions mediated by Cu(I) salts. These reactions are important in the synthesis of conjugate diynes and disubstituted ethynes, highlighting the compound's utility in complex organic syntheses (Nishihara et al., 2000).

Mechanism of Action

Target of Action

The primary targets of [2-(Cyclohex-1-en-1-yl)ethynyl]trimethylsilane are currently unknown. This compound is a novel building block in organic synthesis

Mode of Action

As a building block in organic synthesis, it’s likely that its interactions with other molecules depend on the specific reactions it’s involved in .

Result of Action

Given its role as a building block in organic synthesis , it’s plausible that its effects would largely depend on the specific context of its use.

Properties

IUPAC Name

2-(cyclohexen-1-yl)ethynyl-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18Si/c1-12(2,3)10-9-11-7-5-4-6-8-11/h7H,4-6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDHSOMUGLNLVQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17988-44-2
Record name (1-Cyclohexen-1-ylethynyl)trimethylsilane
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